

Introduction: The Analytical Imperative for 3-Chloro-4-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-4-sulfamoylbenzoic acid

CAS No.: 34263-53-1

Cat. No.: B3051516

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3-Chloro-4-sulfamoylbenzoic acid (CAS 1205-30-7) is a highly functionalized aromatic compound pivotal in pharmaceutical synthesis. It serves as a key intermediate and is a known metabolite of several diuretic drugs, including Tripamide.[1] Its chemical structure, featuring a carboxylic acid, a sulfonamide, and a chloro substituent on a benzene ring, presents a unique analytical challenge and necessitates a multi-faceted approach for unambiguous identification and quality control. The inherent biological activity of the sulfonamide group and the compound's role as a pharmaceutical impurity underscore the critical importance of precise structural elucidation.[1]

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **3-Chloro-4-sulfamoylbenzoic acid**. The methodologies and data interpretations are presented from the perspective of a senior scientist, focusing on the causality behind experimental choices and the establishment of self-validating analytical workflows for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. For **3-Chloro-4-sulfamoylbenzoic acid**, ^1H and ^{13}C NMR are used to confirm the substitution pattern of the aromatic ring and verify the presence and connectivity of all functional groups.

The choice of solvent is critical for NMR analysis of this compound. Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice due to the compound's high solubility in this polar aprotic solvent and because it allows for the observation of exchangeable protons from the carboxylic acid and sulfonamide groups.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum provides a map of the proton environments. The aromatic region is of particular interest, as the chemical shifts and coupling constants of the three ring protons are highly diagnostic of their relative positions. The expected spectrum in DMSO- d_6 would feature three distinct signals in the aromatic region, along with broad signals for the exchangeable -COOH and -SO₂NH₂ protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
H-2	~8.3 ppm	Doublet (d)	1H	Downfield shift due to proximity to the electron-withdrawing sulfonamide group. Shows coupling to H-6.
H-5	~7.8 ppm	Doublet (d)	1H	Downfield shift due to proximity to the chlorine atom. Shows coupling to H-6.
H-6	~8.1 ppm	Doublet of Doublets (dd)	1H	Influenced by both adjacent protons, resulting in a more complex splitting pattern.
-SO ₂ NH ₂	Variable (Broad)	Singlet (br s)	2H	Exchangeable protons; chemical shift is concentration and temperature-dependent.
-COOH	>13 ppm (Broad)	Singlet (br s)	1H	Highly deshielded, exchangeable proton; often very broad.

¹³C NMR Spectroscopy Data

^{13}C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms (O, Cl, S) appearing further downfield.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C-1 (C-COOH)	~130-135 ppm	Quaternary carbon, deshielded by the chloro and carboxyl groups.
C-2	~128-132 ppm	Aromatic CH carbon.
C-3	~135-140 ppm	Quaternary carbon attached to the sulfonamide group.
C-4	~138-142 ppm	Quaternary carbon attached to the chlorine atom.
C-5	~130-134 ppm	Aromatic CH carbon.
C-6	~125-130 ppm	Aromatic CH carbon.
C=O (Carboxyl)	~165-170 ppm	The most downfield signal, characteristic of a carboxylic acid carbonyl carbon.

Experimental Protocol & Workflow: NMR Analysis

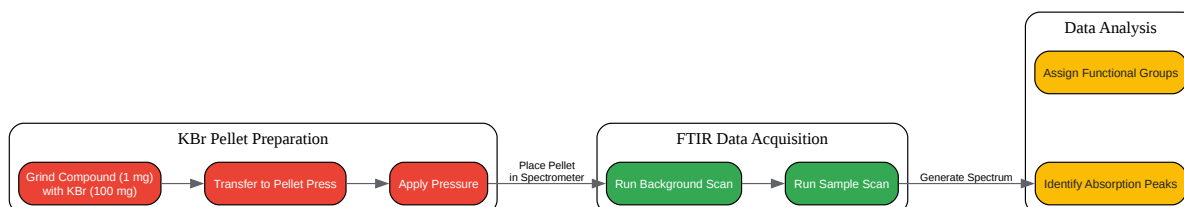
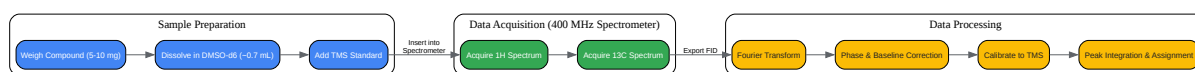
A self-validating NMR protocol ensures reproducibility and accuracy. This involves careful sample preparation and instrument setup.

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-Chloro-4-sulfamoylbenzoic acid** and dissolve it in ~0.7 mL of high-purity DMSO- d_6 in a clean, dry NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).

- **Instrumentation:** The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 seconds to ensure quantitative integration.
- **^{13}C NMR Acquisition:** Acquire the proton-decoupled ^{13}C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Diagram: NMR Experimental Workflow



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Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For **3-Chloro-4-sulfamoylbenzoic acid** (Molecular Formula: $C_7H_6ClNO_4S$, Molecular Weight: 235.64 g/mol), high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is a definitive piece of identifying evidence.

Expected Mass Spectral Data

Electrospray ionization (ESI) is the preferred ionization method for this polar, acidic molecule. Analysis is typically performed in both positive and negative ion modes to maximize the information obtained. Tandem MS (MS/MS) data, generated by fragmenting the molecular ion, can further confirm the structure. Predicted data from authoritative sources like PubChem provides an excellent reference for what to expect. [2]

Ion (Adduct)	Mode	Calculated m/z	Notes
$[M-H]^-$	Negative	233.9633	Deprotonation of the highly acidic carboxylic acid group. This is often the base peak in negative mode.
$[M+H]^+$	Positive	235.9779	Protonation can occur on the sulfamoyl nitrogen or the carboxyl oxygen.

| $[M+Na]^+$ | Positive | 257.9598 | Formation of a sodium adduct, common when using glass vials or with trace sodium present. |

A key self-validating feature in the mass spectrum is the isotopic pattern caused by the chlorine atom. The natural abundance of ^{35}Cl and ^{37}Cl is approximately 3:1. Therefore, all chlorine-containing ions will appear as a pair of peaks separated by ~2 Da, with the second peak having

roughly one-third the intensity of the first. This provides unambiguous confirmation of the presence of a single chlorine atom.

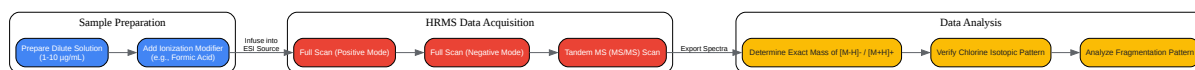
Experimental Protocol & Workflow: Mass Spectrometry Analysis

A typical LC-MS workflow is used for this analysis, allowing for sample introduction and ionization.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an ESI source.
- **Data Acquisition (MS):** Infuse the sample directly or via an LC system into the ESI source. Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).
- **Data Acquisition (MS/MS):** Perform a separate experiment where the $[M-H]^-$ or $[M+H]^+$ ion is mass-selected and fragmented using collision-induced dissociation (CID) to generate a product ion spectrum.
- **Data Analysis:** Analyze the full scan spectrum to identify the exact mass of the molecular ion and confirm its isotopic pattern. Analyze the MS/MS spectrum to identify characteristic fragment ions.

Diagram: Mass Spectrometry Experimental Workflow



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Caption: Workflow for high-resolution mass spectrometry analysis.

Conclusion

The structural characterization of **3-Chloro-4-sulfamoylbenzoic acid** is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. NMR defines the carbon-hydrogen framework and substitution pattern, IR provides a rapid confirmation of key functional groups, and HRMS verifies the molecular formula and weight with high precision. By following robust, self-validating protocols, researchers and drug development professionals can ensure the identity, purity, and quality of this critical pharmaceutical intermediate, underpinning the integrity of the final active pharmaceutical ingredient.

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Sources

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